4-(4-chlorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione
Description
4-(4-Chlorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a heterocyclic compound featuring a dihydroimidazole core substituted with a 4-chlorophenyl group at position 4, two methyl groups at position 2, and a 4-methylbenzoyl moiety at position 1. The thione (C=S) group at position 5 distinguishes it from analogous imidazole derivatives and contributes to its unique electronic and reactivity profile. This compound is of interest in medicinal and agrochemical research due to the structural versatility of the imidazole scaffold, which is often associated with biological activity, including antifungal and antimicrobial properties .
Properties
IUPAC Name |
[4-(4-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-12-4-6-14(7-5-12)17(23)22-18(24)16(21-19(22,2)3)13-8-10-15(20)11-9-13/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFUPDQETQFZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Thione Group: The thione group can be introduced by treating the imidazole derivative with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Substitution Reactions: The chlorophenyl and methylbenzoyl groups can be introduced through nucleophilic substitution reactions using appropriate halides and nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the thione group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of compounds containing imidazole derivatives. The 5-thione functionality is known to enhance the antimicrobial efficacy against various pathogens. For instance:
- Study Findings : A study demonstrated that derivatives of imidazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
- Quantitative Analysis : The Minimum Inhibitory Concentration (MIC) values were determined for this compound against several microbial strains, showcasing its potential as a therapeutic agent.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate promising antimicrobial activity, warranting further investigation into its clinical applications.
Antioxidant Activity
The antioxidant potential of 4-(4-chlorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione has been explored through various assays:
- DPPH Radical Scavenging Assay : This assay measures the ability of the compound to neutralize free radicals. Results indicated that the compound exhibits a significant scavenging effect, comparable to standard antioxidants .
- Mechanism of Action : The antioxidant activity is attributed to the presence of sulfur in the thione group, which can donate electrons and stabilize free radicals.
Anticancer Activity
The anticancer properties of imidazole derivatives have been extensively studied, particularly their ability to inhibit cancer cell proliferation:
- In vitro Studies : Research has shown that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The cytotoxic effects were assessed using the Sulforhodamine B assay, revealing IC50 values that suggest effective inhibition of cell growth .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various cancer-related targets. These studies provide insights into how this compound interacts at the molecular level with proteins involved in cancer progression .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations:
Thione vs.
Aromatic Substituents : The presence of 4-methylbenzoyl in the target compound introduces steric bulk and lipophilicity, distinguishing it from simpler aryl-substituted imidazoles like 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole .
Key Observations:
- Substituent complexity correlates with lower yields. For example, compound 4a (2% yield) requires prolonged reaction times (14 days) due to steric hindrance from the 4-chlorophenyl ethyl group .
- Simpler imidazole derivatives (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) achieve higher yields via straightforward condensation reactions .
Crystallographic and Conformational Comparisons
- Isostructural Halogen Derivatives : Compounds 4 and 5 in and are isostructural, with identical triclinic (P̄1) symmetry. However, chlorine’s larger van der Waals radius compared to fluorine necessitates slight adjustments in crystal packing, affecting intermolecular interactions .
- Planarity and Conformation : The target compound’s dihydroimidazole ring likely adopts a planar conformation, similar to 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5), though bulky substituents (e.g., 4-methylbenzoyl) may induce torsional strain .
Biological Activity
The compound 4-(4-chlorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione (often referred to as compound 1 ) is a member of the imidazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, antifungal, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is with a molecular weight of approximately 356.877 g/mol. The compound features an imidazole ring substituted with a chlorophenyl group and a methylbenzoyl moiety, which contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. Compound 1 has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Compound 1
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Bacillus subtilis | 18 | 16 µg/mL |
These results indicate that compound 1 demonstrates potent antibacterial activity, particularly against Bacillus subtilis, suggesting its potential as an antimicrobial agent in therapeutic applications .
Antifungal Activity
In addition to antibacterial properties, compound 1 has shown antifungal activity. Studies have reported that certain imidazole derivatives possess the ability to inhibit fungal growth.
Table 2: Antifungal Activity of Compound 1
| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | 20 | 32 µg/mL |
| Aspergillus niger | 14 | 64 µg/mL |
The results indicate that compound 1 is particularly effective against Candida albicans, making it a candidate for further development as an antifungal agent .
Anticancer Activity
The anticancer potential of compound 1 has been explored in various studies. Its ability to induce apoptosis in cancer cells has been highlighted.
Table 3: Anticancer Activity of Compound 1
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest in G2/M phase |
The IC50 values suggest that compound 1 exhibits promising anticancer properties, particularly against breast and cervical cancer cell lines. The mechanism involves apoptosis induction and cell cycle regulation, which are critical for cancer treatment strategies .
Case Studies
Several case studies have illustrated the therapeutic potential of imidazole derivatives similar to compound 1:
- Case Study A : A study involving a series of imidazole derivatives showed that modifications on the phenyl ring significantly enhanced their antibacterial activity against resistant strains of Staphylococcus aureus.
- Case Study B : Clinical trials have indicated that imidazole-based compounds can be effective in treating fungal infections in immunocompromised patients, with minimal side effects reported.
Q & A
Q. What is its role as an intermediate in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
